molecular formula C12H9FN2O2 B1311336 (4-fluorophenyl) N-pyridin-2-ylcarbamate

(4-fluorophenyl) N-pyridin-2-ylcarbamate

Cat. No.: B1311336
M. Wt: 232.21 g/mol
InChI Key: YDKKTXVEMNAGEV-UHFFFAOYSA-N
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Description

(4-Fluorophenyl) N-pyridin-2-ylcarbamate is a carbamate derivative featuring a 4-fluorophenyl group linked to a pyridin-2-yl moiety via a carbamate bridge. For instance, S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides are synthesized using coupling reagents like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to condense 6-thiadicidinic acid with 4-fluoroaniline . Similarly, nucleophilic displacement and carbamoylation steps are employed in the synthesis of compounds containing 4-fluorophenyl and pyridine groups, as seen in the preparation of pyrimidine derivatives (e.g., compound 22) . These methods highlight the versatility of fluorophenyl-carbamate chemistry in drug discovery and materials science.

Properties

IUPAC Name

(4-fluorophenyl) N-pyridin-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-9-4-6-10(7-5-9)17-12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKKTXVEMNAGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Physicochemical Comparison of (4-Fluorophenyl) N-Pyridin-2-ylcarbamate Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Planarity Key Structural Features
This compound* ~260 (estimated) Not reported Nonplanar Carbamate bridge, 4-Fluorophenyl, pyridin-2-yl
4-(4-Fluorophenyl)thiazole derivatives 466–545 268–287 Partially planar Fluorophenyl, thiazole, triazole moieties
N-(4-Fluorophenyl)maleimide ~235 Not reported Planar Maleimide core, 4-Fluorophenyl

*Estimated based on analogs. Data sourced from .

Key Observations :

  • Nonplanarity: The 4-fluorophenyl group induces steric distortion, as observed in metalloporphyrins and carbamate derivatives, reducing planarity compared to non-fluorinated analogs .
  • Thermal Stability : Thiazole derivatives with fluorophenyl groups exhibit high melting points (268–287°C), suggesting robust intermolecular interactions (e.g., halogen bonding) .

Table 2: Bioactivity Comparison of Fluorophenyl-Containing Compounds

Compound Target IC50/EC50 (μM) Selectivity Notes
4-[5-(4-Fluorophenyl)-...-piperidine-4-ol p38α kinase 0.13 Second-highest activity after imidazole
N-(4-Fluorophenyl)maleimide Monoglyceride lipase (MGL) 5.18 Comparable to iodine-substituted analogs
4-Chloro-N-(4-fluorobenzyl)pyrimidine Not reported >10 (inactive) Lack of inhibitory activity

Data sourced from .

Key Observations :

  • Kinase Inhibition : Fluorophenyl-pyridine hybrids demonstrate potent kinase inhibition (IC50 = 0.13 µM), attributed to the electron-withdrawing fluorine enhancing binding affinity .
  • Halogen Independence : Fluorine substitution shows comparable MGL inhibition to larger halogens (e.g., iodine, IC50 = 4.34 µM), indicating minimal steric or electronic dependence in this context .

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